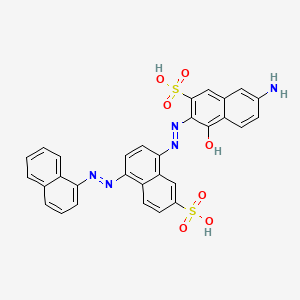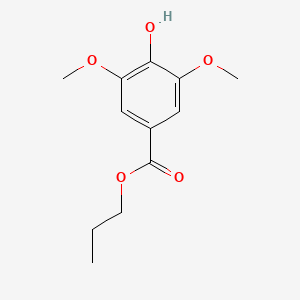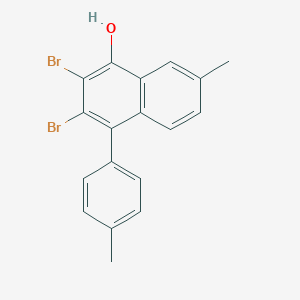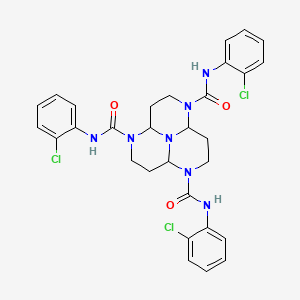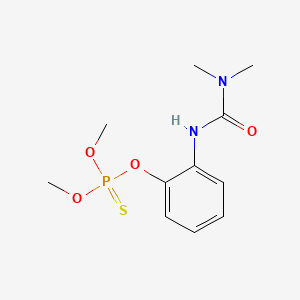
Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a dimethylureido phenyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate phenyl esters. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphorothioate oxides, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness against various pests.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the ester moiety can interact with cellular membranes, affecting their permeability and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Known for its use as an insecticide.
Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester: Used in agricultural applications.
Uniqueness
Phosphorothioic acid, O,O-dimethyl O-(o-(3,3-dimethylureido)phenyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phosphorothioate group and a dimethylureido phenyl ester moiety makes it versatile for various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73972-84-6 |
|---|---|
Molekularformel |
C11H17N2O4PS |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
3-(2-dimethoxyphosphinothioyloxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H17N2O4PS/c1-13(2)11(14)12-9-7-5-6-8-10(9)17-18(19,15-3)16-4/h5-8H,1-4H3,(H,12,14) |
InChI-Schlüssel |
ZQLKJLVEZLMUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=CC=C1OP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


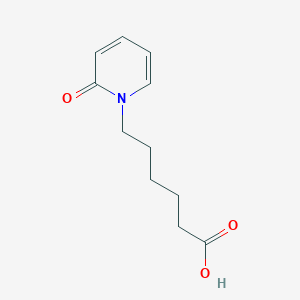
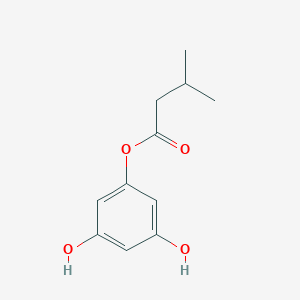
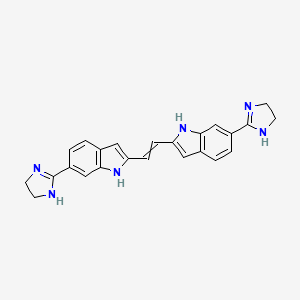
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
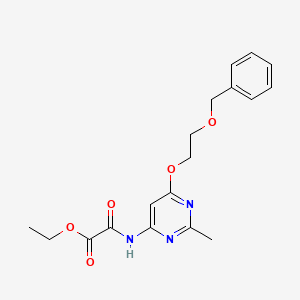
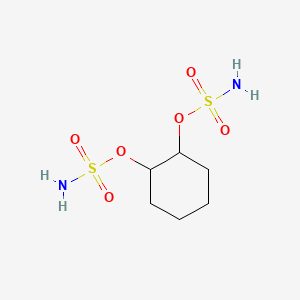
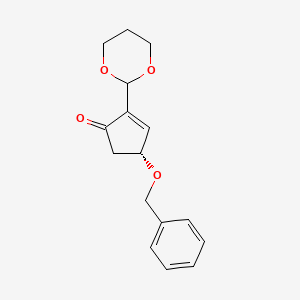

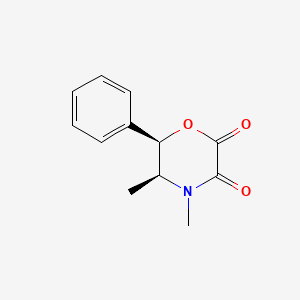
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
